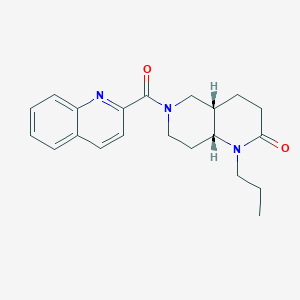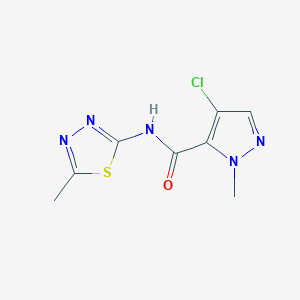![molecular formula C21H34N4O2 B5344560 1-[4-(4-methylpiperazin-1-yl)pentanoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5344560.png)
1-[4-(4-methylpiperazin-1-yl)pentanoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-methylpiperazin-1-yl)pentanoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol, also known as MPP, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known for its unique properties, which make it an ideal candidate for a variety of applications, including drug development, protein structure determination, and more. In
Wirkmechanismus
The mechanism of action of 1-[4-(4-methylpiperazin-1-yl)pentanoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol is complex and still not fully understood. However, it is known that this compound interacts with a variety of proteins and enzymes, including the dopamine transporter, the serotonin transporter, and the norepinephrine transporter. This compound has also been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 and phosphodiesterase-5.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects, depending on the specific application. In drug development, this compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects. In protein structure determination, this compound has been used to stabilize proteins and improve their solubility.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[4-(4-methylpiperazin-1-yl)pentanoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol in lab experiments is its unique properties, which make it an ideal candidate for a variety of applications. However, there are also some limitations to using this compound, including the complexity of its synthesis and the potential for toxicity at high concentrations.
Zukünftige Richtungen
There are many potential future directions for the study of 1-[4-(4-methylpiperazin-1-yl)pentanoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol, including the development of new drugs based on its pharmacological properties, the use of this compound in the study of protein structure and function, and the exploration of its potential use in other scientific research applications. Additionally, further research is needed to fully understand the mechanism of action of this compound and to explore its potential for use in clinical settings.
In conclusion, this compound is a unique and versatile compound that has been extensively studied for its potential use in scientific research. Its complex synthesis method, pharmacological properties, and potential for use in a variety of applications make it an important compound for future research and development.
Synthesemethoden
The synthesis of 1-[4-(4-methylpiperazin-1-yl)pentanoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol involves a complex series of chemical reactions that require specialized knowledge and equipment. One of the most common methods for synthesizing this compound is through the use of a palladium-catalyzed cross-coupling reaction. This method involves the coupling of a piperidine derivative with a pyridine derivative, resulting in the formation of this compound. Other methods for synthesizing this compound include the use of a Suzuki-Miyaura coupling reaction and the use of a Grignard reagent.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-methylpiperazin-1-yl)pentanoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol has been extensively studied for its potential use in scientific research, particularly in the field of drug development. This compound has been shown to have a wide range of pharmacological properties, including anti-inflammatory, anti-tumor, and anti-viral effects. This compound has also been used in the study of protein structure, as it is known to interact with a variety of proteins and enzymes.
Eigenschaften
IUPAC Name |
1-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-4-(4-methylpiperazin-1-yl)pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O2/c1-17-4-6-19(22-16-17)21(27)8-10-25(11-9-21)20(26)7-5-18(2)24-14-12-23(3)13-15-24/h4,6,16,18,27H,5,7-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAMSKTXTHDTQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2(CCN(CC2)C(=O)CCC(C)N3CCN(CC3)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-N-(2-{[2-methoxy-4-(methylthio)benzoyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5344485.png)

![5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5344509.png)
![4-(2-{3-[(2-methoxyethyl)amino]-3-oxopropanoyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5344518.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-fluorophenyl)urea](/img/structure/B5344531.png)
![(2R*,3S*,6R*)-5-(cyclopropylcarbonyl)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5344534.png)

![N-(3-chloro-2-methylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5344571.png)
![N-{[(4-acetylphenyl)amino]carbonyl}-4-chlorobenzamide](/img/structure/B5344578.png)
![5-(4-chlorophenyl)-1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5344583.png)
![N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5344587.png)

![1-(methylsulfonyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5344594.png)
![1-(3,4-dichlorophenyl)-3-[(4-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5344595.png)